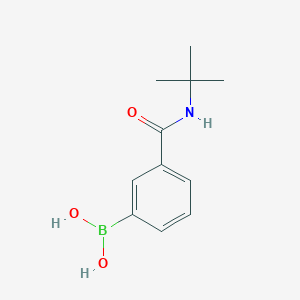

(3-(tert-Butylcarbamoyl)phenyl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

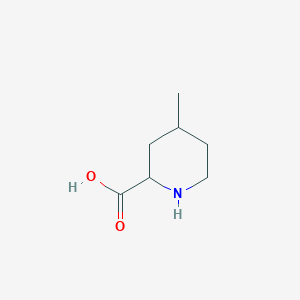

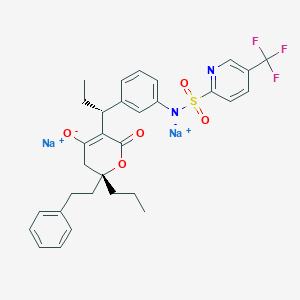

“(3-(tert-Butylcarbamoyl)phenyl)boronic acid” is a highly significant compound within the biomedical sector. It holds immense importance in the synthesis of pharmaceutical agents designed to combat a diverse array of illnesses . The molecular formula of this compound is C11H16BNO3 and its molecular weight is 221.06 .

Synthesis Analysis

The synthesis of boronic acids and their derivatives is a well-studied area of chemistry. Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of pinacol boronic esters is a method that has been developed, and this protocol allows for formal anti-Markovnikov alkene hydromethylation . This method was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .Molecular Structure Analysis

The molecular structure of “(3-(tert-Butylcarbamoyl)phenyl)boronic acid” can be represented by the formula C11H16BNO3 . The compound is planar with a minor bend around the C-B bond .Chemical Reactions Analysis

Boronic acids and their derivatives are known to participate in a variety of chemical reactions. The most important application is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .Physical And Chemical Properties Analysis

The compound “(3-(tert-Butylcarbamoyl)phenyl)boronic acid” has a molecular weight of 221.06 . Further physical and chemical properties are not specified in the search results.Scientific Research Applications

Sensing Applications

Boronic acids, including (3-(tert-Butylcarbamoyl)phenyl)boronic acid, are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the area of protein manipulation and modification . They can interact with proteins, allowing for their manipulation and modification .

Separation Technologies

Boronic acids are also used in separation technologies . Their interaction with diols makes them useful in the separation of different compounds .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . They are used as building blocks for the construction of therapeutically useful bioconjugates . These constructs have emerged as a new generation of high-precision therapeutics .

Controlled Release of Insulin

Boronic acids have been used in polymers for the controlled release of insulin . This is a significant application in the field of diabetes management .

Synthesis of Tetracycline Derivatives

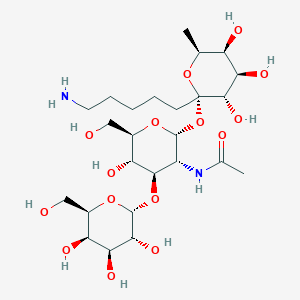

(3-(tert-Butylcarbamoyl)phenyl)boronic acid has been used as a cross-coupling building block in the synthesis of tetracycline derivatives . Tetracyclines are a group of broad-spectrum antibiotics used in the treatment of numerous bacterial infections .

Electrophilic Trapping of Arylmetal Intermediates

Boronic acids, including (3-(tert-Butylcarbamoyl)phenyl)boronic acid, have been used for electrophilic trapping of arylmetal intermediates with borate esters from aryl halides . This is a significant application in the field of organic synthesis .

Safety And Hazards

properties

IUPAC Name |

[3-(tert-butylcarbamoyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-5-4-6-9(7-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFLCTFKZXDGGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50393994 |

Source

|

| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(tert-Butylcarbamoyl)phenyl)boronic acid | |

CAS RN |

183158-30-7 |

Source

|

| Record name | [3-(tert-Butylcarbamoyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50393994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Methylamino)benzoyl]oxidanium](/img/structure/B66950.png)

![5-[2-(Methylthio)pyrimidin-4-yl]thiophene-2-sulfonyl chloride](/img/structure/B66952.png)

![4-(7-methyl-1H-benzo[d]imidazol-1-yl)butanenitrile](/img/structure/B66968.png)